Reversine
Overview
Description
Reversine, or 2-(4-morpholinoanilino)-6-cyclohexylaminopurine, is a small molecule developed by the group of Peter G. Schultz . It is used for stem cell dedifferentiation and has the potential to selectively induce cell death in cancer cells . It is known to act as an antagonist of the adenosine A3 receptor .
Synthesis Analysis
The synthesis of Reversine and its related molecules involves structural modifications in the diamino units at positions 2 and 6 . The process of synthesis is complex and involves multiple steps .
Molecular Structure Analysis
Reversine is a member of the class of purines that is 9H-purine in which the hydrogens at positions 2 and 6 are replaced by a [4-(morpholin-4-yl)phenyl]nitrilo group and a cyclohexylamino group, respectively .
Chemical Reactions Analysis
Reversine is involved in reversible reactions, where the conversion of reactants to products and the conversion of products to reactants occur simultaneously .
Physical And Chemical Properties Analysis
Reversine has a molecular formula of C21H27N7O and a molecular weight of 393.5 g/mol . It is soluble in DMSO at 10 mM .
Scientific Research Applications
1. Cell Dedifferentiation and Multipotency
Reversine is known for its ability to induce dedifferentiation in specific cell types, making it a valuable tool in regenerative medicine and tissue engineering. For instance, reversine can dedifferentiate C2C12 murine myoblasts into multipotent progenitor cells, which can then redifferentiate into various cell types, highlighting its potential in stem cell research (Amabile et al., 2009). Similarly, reversine-treated fibroblasts have shown the ability to acquire myogenic competence, both in vitro and in regenerating skeletal muscle (Anastasia et al., 2006).
2. Modulating Cellular Signaling and Gene Expression
Reversine has been found to modulate various cellular signaling pathways and gene expressions. For example, it has been observed to induce growth arrest and enhance the expression of polycomb genes in C2C12 cells, affecting their differentiation potential (Shan et al., 2007). Additionally, in annulus fibrosus cells, reversine led to significant changes in gene expression related to cell movement, growth, and development, indicating its role in cellular reprogramming (Saraiya et al., 2010).
3. Potential in Cancer Research
Reversine has shown potential in cancer research due to its effects on cell growth and apoptosis. It has been observed to suppress cell growth and induce apoptosis in human non-small cell lung cancer cells (Lu et al., 2016). Furthermore, reversine's ability to selectively induce cell death in cancer cells while sparing normal cells has been noted, suggesting its potential as an anti-cancer agent (Piccoli et al., 2012).
4. Impact on Cellular Plasticity and Differentiation
Reversine's influence on cellular plasticity is significant, as seen in its ability to increase the plasticity of lineage-committed cells towards various lineages. This has been demonstrated in studies where reversine-treated cells exhibited increased capacity for osteogenesis and suppressed adipogenesis (Park et al., 2014). Additionally, reversine has been shown to enhance the plasticity of long-term cryopreserved fibroblasts to multipotent progenitor cells (Li et al., 2016).
Future Directions
properties
IUPAC Name |
6-N-cyclohexyl-2-N-(4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O/c1-2-4-15(5-3-1)24-20-18-19(23-14-22-18)26-21(27-20)25-16-6-8-17(9-7-16)28-10-12-29-13-11-28/h6-9,14-15H,1-5,10-13H2,(H3,22,23,24,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLJHSQHILSNCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)N5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041113 | |
Record name | Reversine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Reversine | |
CAS RN |
656820-32-5 | |
Record name | Reversine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=656820-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Reversine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0656820325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Reversine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07340 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Reversine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Reversine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | REVERSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z499CLJ023 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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